c-Met 抑制剂 2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“c-Met inhibitor 2” is a relatively new class of small molecules that inhibit the enzymatic activity of c-Met tyrosine kinase . The c-Met tyrosine kinase plays an important role in human cancers . Preclinical studies demonstrated that c-Met is over-expressed, mutated, and amplified in a variety of human tumor types .

Synthesis Analysis

The synthesis of c-Met inhibitors involves complex molecular interactions. In a study, 14 molecular dynamics simulations of potent type II c-Met inhibitors were run to resolve the critical interactions responsible for high affinity of ligands towards c-Met .

Molecular Structure Analysis

The heterodimer structure of c-Met includes extracellular and transmembrane chains and possesses two binding sites for monoclonal antibody and small molecule inhibitors . Residues Phe1223 and Tyr1159, involved in pi-pi interactions, were recognized as the most effective residues in the ligand binding in terms of binding free energies .

Chemical Reactions Analysis

The ATP competitive action of U-shaped inhibitors simulates the interactions of ATP and the binding site in the ATP binding pocket . Several hydrogen bond (H-bond) interactions between potent c-Met inhibitors and the residues in the hinge region are formed through Pro1158, Tyr1159, and Met1160 .

科学研究应用

Cancer Treatment

SCR-1481B1 has shown activity against cancers dependent on Met activation . It has been used in preclinical studies for a variety of human tumor types where c-Met is over-expressed, mutated, and amplified . The inhibitors of c-Met can be beneficial in blocking tumor growth and metastasis as molecular targeted cancer therapies .

VEGFR Inhibition

SCR-1481B1 also acts as a VEGFR inhibitor . Vascular endothelial growth factor receptor (VEGFR) plays a crucial role in the formation of tumor blood vessels, mediates the proliferation of endothelial cells, enhances microvascular permeability, and blocks apoptosis .

Dual-target Inhibitor

Recent studies have shown that the conduction of the VEGFR and c-Met signaling pathways has a synergistic effect in inducing angiogenesis and inhibiting tumor growth . Therefore, SCR-1481B1, as a dual-target small molecule inhibitor of VEGFR and c-Met, has become a research hotspot .

Non-small Cell Lung Cancer (NSCLC) Treatment

In the field of NSCLC treatment, SCR-1481B1 has shown promising results. Preclinical studies in NSCLC xenograft models have shown that the combination of SCR-1481B1 and an inhibitor of EGFR (erlotinib or cetuximab) shows better anticancer activity than single agents .

Hepatocellular Carcinoma (HCC) Treatment

Research has shown that high expression of c-Met in HCC patients correlates with a significantly lower 5-year survival rate . Therefore, SCR-1481B1, as a c-Met inhibitor, could potentially be used in the treatment of HCC .

Drug Resistance Management

The problem of drug resistance often arises in the research of single target drugs and combination drugs . SCR-1481B1, as a multi-target inhibitor, could potentially help manage drug resistance in cancer treatment .

作用机制

Target of Action

The primary targets of SCR-1481B1 are c-MET and vascular endothelial growth factor receptor 2 (VEGFR2) . c-MET is a receptor tyrosine kinase that plays a crucial role in human cancers, being over-expressed, mutated, and amplified in a variety of tumor types . VEGFR2, on the other hand, is involved in vasculogenesis and angiogenesis.

Mode of Action

SCR-1481B1 acts by interrupting the signal through the activated MET receptor . It binds to the extracellular domain of the MET receptor, leading to the prevention of MET phosphorylation and downstream signaling of the pathway inside the cells . This inhibition of c-MET can be beneficial in blocking tumor growth and metastasis .

Biochemical Pathways

The inhibition of c-MET and VEGFR2 by SCR-1481B1 affects several biochemical pathways. The c-MET pathway is involved in cell survival, proliferation, and motility . By inhibiting this pathway, SCR-1481B1 can potentially prevent the growth, progression, and metastasis of tumor cells .

Result of Action

The inhibition of c-MET and VEGFR2 by SCR-1481B1 can lead to a variety of molecular and cellular effects. These include decreased cell survival and proliferation, as well as reduced cell motility and invasion . These effects can potentially result in the inhibition of tumor growth and metastasis .

未来方向

The main challenges facing the development of HGF/c-MET-targeted agents for cancer treatment include the discovery of rationally designed anticancer drugs and combination strategies, as well as the validation of predictive biomarkers . The role of aberrant hepatocyte growth factor receptor (c-MET, also known as tyrosine-protein kinase MET)/hepatocyte growth factor (HGF) signaling in cancer progression and invasion has been extensively studied .

属性

IUPAC Name |

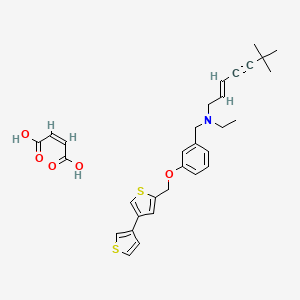

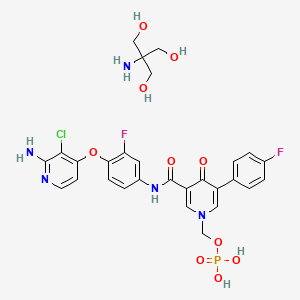

[3-[[4-(2-amino-3-chloropyridin-4-yl)oxy-3-fluorophenyl]carbamoyl]-5-(4-fluorophenyl)-4-oxopyridin-1-yl]methyl dihydrogen phosphate;2-amino-2-(hydroxymethyl)propane-1,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18ClF2N4O7P.C4H11NO3/c25-21-20(7-8-29-23(21)28)38-19-6-5-15(9-18(19)27)30-24(33)17-11-31(12-37-39(34,35)36)10-16(22(17)32)13-1-3-14(26)4-2-13;5-4(1-6,2-7)3-8/h1-11H,12H2,(H2,28,29)(H,30,33)(H2,34,35,36);6-8H,1-3,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDCKZXWUASKHNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN(C=C(C2=O)C(=O)NC3=CC(=C(C=C3)OC4=C(C(=NC=C4)N)Cl)F)COP(=O)(O)O)F.C(C(CO)(CO)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29ClF2N5O10P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

700.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

c-Met inhibitor 2 | |

Q & A

Q1: What makes PF-04217903 a promising c-Met inhibitor compared to earlier attempts?

A1: PF-04217903 distinguishes itself through its exquisite selectivity for c-Met and impressive potency. Initial attempts to develop c-Met inhibitors often faced challenges with low kinase selectivity, leading to undesirable off-target effects [, ]. PF-04217903 was specifically designed using structure-based drug design, starting from an oxindole hydrazide scaffold that demonstrated exceptional selectivity. This approach resulted in a compound with significantly improved selectivity for c-Met compared to other kinases, including VEGFR-2 and IGF-1R, which are often targeted by similar inhibitors [, ]. This enhanced selectivity is crucial for minimizing potential side effects and improving the drug's safety profile.

Q2: How does PF-04217903 interact with the c-Met kinase domain?

A2: While the research primarily focuses on PF-04217903, insights into its binding mode can be drawn from the study of related compound 10, an oxindole hydrazide c-Met inhibitor. Compound 10 was co-crystallized with the non-phosphorylated c-Met kinase domain, revealing a unique binding interaction []. This unique interaction likely contributes to the high selectivity observed with this class of inhibitors. Although the exact binding mode of PF-04217903 is not explicitly described, its structural similarity to compound 10 suggests a similar interaction with the c-Met kinase domain.

Q3: What preclinical data supports the potential of PF-04217903 as an anticancer therapeutic?

A3: Preclinical studies demonstrated that PF-04217903 effectively inhibited the growth of c-Met-dependent tumors []. The compound displayed favorable pharmacokinetic properties following oral administration, indicating good absorption and distribution within the body []. Moreover, PF-04217903 exhibited an acceptable safety profile in preclinical models, paving the way for its advancement into clinical trials [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

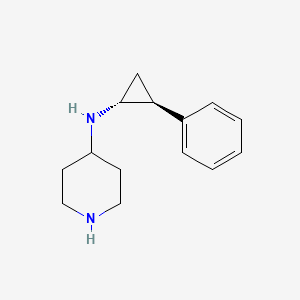

![1-Benzyl-N-[3-(1'h,3h-Spiro[2-Benzofuran-1,4'-Piperidin]-1'-Yl)propyl]-D-Prolinamide](/img/structure/B1139261.png)

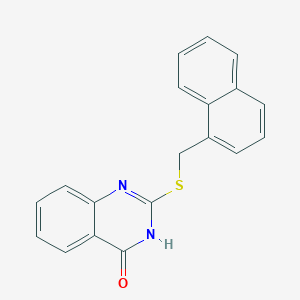

![(-)-Methyl(1S,2R)-2-[(4-Hydroxy-4-phenylpiperidin-1-yl)-methyl]-1-(4-nitrophenyl)cyclopropanecarboxylate](/img/structure/B1139268.png)